Cas no 1099660-64-6 (4-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONYL CHLORIDE)

4-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONYL CHLORIDE 化学的及び物理的性質
名前と識別子
-
- Benzenesulfonyl chloride, 4-(2-thiazolyl)-
- 4-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONYL CHLORIDE
-
- MDL: MFCD11650654
- インチ: 1S/C9H6ClNO2S2/c10-15(12,13)8-3-1-7(2-4-8)9-11-5-6-14-9/h1-6H
- InChIKey: IRQNEXIHOIGLOJ-UHFFFAOYSA-N
- ほほえんだ: C1(S(Cl)(=O)=O)=CC=C(C2=NC=CS2)C=C1
4-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONYL CHLORIDE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00843106-100mg |
4-(THIAZOL-2-YL)BENZENE-1-SULFONYL CHLORIDE |
1099660-64-6 | 95% | 100mg |
¥3515.0 | 2023-03-01 | |
AstaTech | W16295-0.25/G |
4-(THIAZOL-2-YL)BENZENE-1-SULFONYL CHLORIDE |
1099660-64-6 | 95% | 0.25g |
$920 | 2023-09-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1581069-250mg |
4-(Thiazol-2-yl)benzenesulfonyl chloride |
1099660-64-6 | 98% | 250mg |
¥8794.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1581069-1g |
4-(Thiazol-2-yl)benzenesulfonyl chloride |
1099660-64-6 | 98% | 1g |
¥25666.00 | 2024-08-09 | |
Ambeed | A835696-250mg |
4-(THIAZOL-2-YL)BENZENE-1-SULFONYL CHLORIDE |
1099660-64-6 | 95% | 250mg |
$910.0 | 2023-03-02 | |
Enamine | EN300-271964-0.5g |
4-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONYL CHLORIDE |
1099660-64-6 | 95% | 0.5g |
$520.0 | 2023-09-10 | |
Enamine | EN300-271964-5g |
4-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONYL CHLORIDE |
1099660-64-6 | 95% | 5g |
$1572.0 | 2023-09-10 | |
Enamine | EN300-271964-1g |
4-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONYL CHLORIDE |
1099660-64-6 | 95% | 1g |
$541.0 | 2023-09-10 | |
Enamine | EN300-271964-0.1g |
4-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONYL CHLORIDE |
1099660-64-6 | 95% | 0.1g |
$476.0 | 2023-09-10 | |
Enamine | EN300-271964-5.0g |
4-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONYL CHLORIDE |
1099660-64-6 | 95% | 5.0g |
$1572.0 | 2023-02-28 |
4-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONYL CHLORIDE 関連文献
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
4-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONYL CHLORIDEに関する追加情報
Introduction to 4-(1,3-thiazol-2-yl)benzene-1-sulfonyl chloride (CAS No. 1099660-64-6)
4-(1,3-thiazol-2-yl)benzene-1-sulfonyl chloride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its versatile applications. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 1099660-64-6, belongs to the class of sulfonyl chlorides, which are widely recognized for their role as intermediates in the synthesis of various biologically active molecules. The presence of both a thiazole moiety and a benzene-sulfonyl chloride group makes this compound a particularly interesting candidate for further exploration in medicinal chemistry.
The structural features of 4-(1,3-thiazol-2-yl)benzene-1-sulfonyl chloride contribute to its potential utility in the development of novel therapeutic agents. The thiazole ring is a heterocyclic structure that is commonly found in many natural products and pharmaceuticals, exhibiting a wide range of biological activities. For instance, thiazole derivatives have been extensively studied for their antimicrobial, antifungal, and anti-inflammatory properties. The integration of this motif with a benzene-sulfonyl chloride group enhances the compound's reactivity, making it a valuable building block for further functionalization.
In recent years, there has been a growing interest in the development of sulfonyl chlorides as key intermediates in drug discovery. Sulfonyl chlorides are particularly useful due to their ability to undergo nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. This reactivity has been leveraged in the synthesis of sulfonamides, which are known for their broad spectrum of biological activities. The compound 4-(1,3-thiazol-2-yl)benzene-1-sulfonyl chloride can serve as a precursor for the preparation of sulfonamides by reacting with various nucleophiles, thereby expanding its synthetic utility.
One of the most compelling aspects of 4-(1,3-thiazol-2-yl)benzene-1-sulfonyl chloride is its potential application in the design of targeted therapies. The combination of the thiazole and benzene-sulfonyl chloride moieties suggests that this compound may interact with specific biological targets, such as enzymes or receptors, to modulate cellular processes. For example, thiazole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation and inflammation. By incorporating this structure into drug candidates, researchers may be able to develop more effective and selective treatments for various diseases.
The synthesis of 4-(1,3-thiazol-2-yl)benzene-1-sulfonyl chloride involves multi-step organic reactions that highlight the compound's complexity and synthetic challenge. The process typically begins with the functionalization of a benzene ring to introduce a sulfonyl chloride group at the desired position. Subsequently, a thiazole ring is coupled to the benzene scaffold through various coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These synthetic strategies require careful optimization to ensure high yields and purity.
Recent advancements in synthetic chemistry have provided new tools for the efficient preparation of complex molecules like 4-(1,3-thiazol-2-yl)benzene-1-sulfonyl chloride. Transition metal-catalyzed reactions have emerged as powerful methods for constructing heterocyclic structures and introducing functional groups with high precision. For instance, palladium-catalyzed cross-coupling reactions have enabled the formation of carbon-carbon bonds between aryl halides and organometallic reagents under mild conditions. These techniques have significantly improved the accessibility of sulfonyl chlorides and related compounds for medicinal chemistry applications.
The biological activity of 4-(1,3-thiazol-2-yl)benzene-1-sulfonyl chloride has been explored in several preclinical studies. Researchers have investigated its potential as an inhibitor of target enzymes relevant to diseases such as cancer and inflammatory disorders. In vitro assays have demonstrated that derivatives of this compound exhibit inhibitory effects on enzymes like carbonic anhydrase and matrix metalloproteinases (MMPs), which are implicated in tumor growth and metastasis. These findings suggest that further optimization may lead to the development of novel therapeutic agents with significant clinical benefits.
The pharmacokinetic properties of 4-(1,3-thiazol-2-yl)benzene-1-sulfonyl chloride are also an important consideration in drug development. Factors such as solubility, stability, and metabolic clearance can influence the compound's bioavailability and efficacy. Computational modeling techniques have been employed to predict these properties and guide optimization efforts. By leveraging molecular dynamics simulations and quantum mechanical calculations, researchers can gain insights into how structural modifications may affect pharmacokinetic behavior.
In conclusion,4-(1,3-thiazol-2-yıl)benzene-l-sulfonyl chloride (CAS No. 1099660-64-6) represents a promising candidate for further exploration in pharmaceutical research due to its unique structural features and potential biological activities. The combination of a thiazole moiety with a benzene-sulfonyl chloride group provides a versatile platform for designing novel therapeutic agents targeting various diseases. As synthetic methodologies continue to evolve and our understanding of biological pathways expands,this compound holds significant promise for future drug discovery efforts.
1099660-64-6 (4-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONYL CHLORIDE) 関連製品
- 1260604-09-8((3S)-3-(tert-butoxycarbonylamino)-3-cyclopropyl-propanoic acid)
- 1805919-69-0(2-(Difluoromethyl)-3-nitropyridine-6-sulfonamide)
- 2138824-72-1(tert-butyl (2E)-3-4-(1H-imidazol-1-yl)phenylprop-2-enoate)
- 1934-75-4(N-Cyanocyanamide Sodium Salt)
- 1354963-38-4(3-Aminooxolane-3-carbonitrile hydrochloride)
- 54757-46-9(9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid)
- 1021219-95-3(3-[7-(methoxycarbonyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]propanoic acid)
- 1805610-44-9(Ethyl 4-(difluoromethyl)-3-iodo-5-nitropyridine-2-acetate)
- 113772-13-7(Methyl Cyano(2-nitrophenyl)acetate)
- 85237-56-5(3-Amino-4-hydroxy-N-methyl-benzenesulfonamide)
